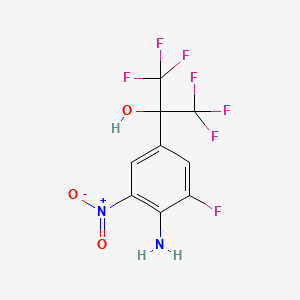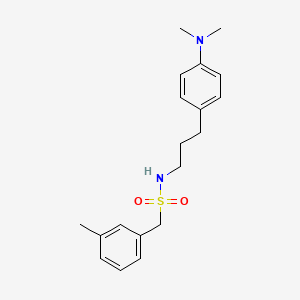![molecular formula C11H18N2O2 B2839966 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2309456-76-4](/img/structure/B2839966.png)
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of spirocyclic compounds. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and antitumor properties.5]decane-2,4-dione.
Wirkmechanismus
The exact mechanism of action of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione are varied. The compound has been found to exhibit anticonvulsant activity by reducing the frequency and severity of seizures. It has also been shown to have antidepressant properties by increasing the levels of neurotransmitters such as serotonin and norepinephrine. In addition, the compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is its high potency and selectivity. The compound has been found to exhibit a wide range of biological activities at low concentrations. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the compound's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Furthermore, the compound's potential use as a lead compound for the development of new drugs with improved efficacy and safety profiles should also be explored.
Conclusion:
In conclusion, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a promising compound with potential therapeutic applications. The compound has been extensively studied in the field of medicinal chemistry due to its anticonvulsant, antidepressant, and antitumor properties. The exact mechanism of action of the compound is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters. The compound's advantages and limitations for lab experiments have been discussed, and several future directions for research have been identified.
Synthesemethoden
The synthesis of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 2,4-dioxopentane with isopropylamine in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antidepressant, and antitumor properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGYMNTXAXUDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)
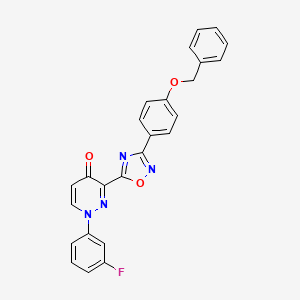
![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)
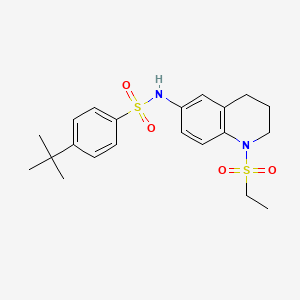
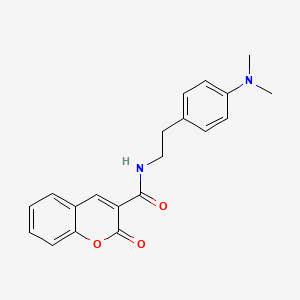
![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)


![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)
![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)

